molecular formula C7H14OS B14464946 2,4,4-Trimethyl-1,3-oxathiane CAS No. 72472-02-7

2,4,4-Trimethyl-1,3-oxathiane

Cat. No.: B14464946
CAS No.: 72472-02-7
M. Wt: 146.25 g/mol
InChI Key: RRVYBZOPLAEEFE-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C7H14OS. It belongs to the class of oxathianes, which are heterocyclic compounds containing both oxygen and sulfur atoms in a six-membered ring. This compound is characterized by its unique structure, which includes three methyl groups attached to the oxathiane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-1,3-oxathiane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,4,4-trimethyl-1,3-dithiolane with an oxidizing agent to form the oxathiane ring. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,4-Trimethyl-1,3-oxathiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and proteins involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness of 2,4,4-Trimethyl-1,3-oxathiane: this compound is unique due to its specific arrangement of methyl groups and the presence of both oxygen and sulfur atoms in the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

72472-02-7

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2,4,4-trimethyl-1,3-oxathiane

InChI

InChI=1S/C7H14OS/c1-6-8-5-4-7(2,3)9-6/h6H,4-5H2,1-3H3

InChI Key

RRVYBZOPLAEEFE-UHFFFAOYSA-N

Canonical SMILES

CC1OCCC(S1)(C)C

Origin of Product

United States

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